Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate
Description
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate (CAS: 1782362-88-2) is a bicyclic amine ester with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Its structure consists of a bicyclo[3.2.1]octane scaffold, where the nitrogen atom occupies the 3-position, and a methyl ester group is attached at the 1-position. This compound is of interest in medicinal chemistry due to the conformational rigidity imparted by the bicyclic system, which can enhance binding specificity to biological targets.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-7(4-9)5-10-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
ZFRUYGRNMVLNGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Reduction of Bicyclic Ketone Precursors
A common route involves starting from bicyclic ketones such as 8-azabicyclo[3.2.1]octan-3-one derivatives, which are then converted into the corresponding methyl carboxylate esters through reduction and esterification steps.
- For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one can be reacted with methanol in the presence of acetic acid and sodium cyanide to introduce a cyano group, followed by reduction to yield the methyl ester derivative.
- Reduction methods include catalytic hydrogenation (e.g., palladium catalysts under hydrogen pressure), metal reductions (magnesium in methanol), or borohydride reductions (lithium or sodium borohydride in alcohol solvents).
Enantioselective Construction from Acyclic Precursors
Recent advances focus on the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids and related compounds.
- These methods often start from acyclic precursors that contain stereochemical information, allowing stereocontrolled cyclization to form the bicyclic core directly.
- Alternative strategies include desymmetrization of achiral tropinone derivatives to achieve stereochemical control during scaffold formation.
- Such approaches enable the preparation of enantiomerically enriched methyl 3-azabicyclo[3.2.1]octane-1-carboxylate derivatives, which are valuable for biological activity studies.
Multi-step Organic Synthesis Including Functional Group Transformations
- The synthesis typically involves functional group interconversions such as cyanation, esterification, and reduction.
- For example, phosphorous oxychloride and pyridine can be used to convert hydroxy-substituted intermediates into the desired bicyclic esters under controlled temperature conditions.
- The hydrochloride salt form of this compound is often isolated to improve solubility and stability.
Comparative Data Table of Key Preparation Parameters
Research Findings and Analysis
- The reduction methods using metal hydrides or catalytic hydrogenation are well-established and provide good yields but require optimization to avoid over-reduction or stereochemical scrambling.
- The enantioselective synthetic routes represent a significant advancement, allowing direct access to stereochemically pure bicyclic esters, which is critical for biological activity and drug development.
- Functional group transformations such as cyanation and subsequent reduction are useful for introducing substituents that can be further manipulated, expanding the chemical space of derivatives.
- The hydrochloride salt form of this compound improves handling and solubility, facilitating its use in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate is classified as a tropane alkaloid, featuring a nitrogen atom within its bicyclic framework. Its molecular formula is CHNO, with a molecular weight of approximately 169.22 g/mol. The presence of a methyl ester functional group enhances its reactivity and potential applications in medicinal chemistry.
Pharmaceutical Development
The compound's structural resemblance to other tropane alkaloids suggests significant potential in pharmaceutical development :
- Neurotransmitter Modulation : this compound has been studied for its ability to inhibit the reuptake of neurotransmitters like dopamine and serotonin, which may lead to applications in treating neurological disorders such as depression and anxiety.
- Drug Design : Its unique structure serves as a valuable scaffold for designing new drugs targeting various biological pathways, particularly those involved in mood regulation and cognitive function .
Medicinal Chemistry
In the realm of medicinal chemistry , this compound has shown promise in several areas:
- Synthesis of Derivatives : this compound can be modified to create a variety of derivatives with enhanced biological activity. Research indicates that specific modifications can improve the compound's affinity for neurotransmitter receptors, leading to more effective therapeutic agents .
- Analogs of Known Drugs : It serves as a precursor for synthesizing analogs of well-known drugs, including cocaine analogs that may possess reduced side effects while maintaining efficacy .
Biochemical Research
The compound's interactions at the molecular level make it an important subject in biochemical research :
- Enzyme Interactions : Studies have shown that this compound interacts with various enzymes and proteins, influencing cellular processes such as neurotransmitter release and uptake. This interaction is crucial for understanding its potential therapeutic effects.
- Cellular Effects : It has been observed to modulate cell signaling pathways, impacting gene expression and cellular metabolism, which are vital for developing targeted therapies in oncology and neurology .
Case Studies and Research Findings
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Variations
Physicochemical Properties
Biological Activity
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C_{10}H_{15}NO_2
- Molecular Weight : Approximately 181.23 g/mol
- Functional Groups : Contains a carboxylate group and a nitrogen atom integrated into the bicyclic structure, enhancing its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to act as monoamine reuptake inhibitors, which can be beneficial in treating mood disorders such as depression and anxiety .
- Agonist Activity : Some derivatives exhibit agonistic properties at opioid receptors, indicating potential pain relief applications .
Case Studies and Research Findings
Several studies have investigated the biological effects of azabicyclo[3.2.1]octane derivatives:
- Antidepressant Effects : A study highlighted that derivatives of azabicyclo[3.2.1]octane can inhibit the reuptake of serotonin and norepinephrine, demonstrating efficacy comparable to established antidepressants .
- Anticancer Activity : Research has indicated that certain azabicyclo[3.2.1]octane compounds show cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma .
- Anti-inflammatory Properties : The compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Common precursors include amino acids or other nitrogen-containing compounds.
- Key Reactions : The synthesis often employs cyclization methods to form the bicyclic structure, followed by esterification to introduce the carboxylate group .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Methyl 3-azabicyclo[3.2.1]octane | Monoamine reuptake inhibition | Antidepressant effects |
| 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane | Opioid receptor agonist | Analgesic properties |
| Pyrazole azabicyclo[3.2.1]octane | NAAA inhibition | Anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
